molecular formula C9H16O4 B14649362 5-(Acetyloxy)-2-ethylpentanoic acid CAS No. 42124-98-1

5-(Acetyloxy)-2-ethylpentanoic acid

Katalognummer: B14649362
CAS-Nummer: 42124-98-1
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: YOPSHKFBUSXTOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Acetyloxy)-2-ethylpentanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to a pentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2-ethylpentanoic acid typically involves the esterification of 5-hydroxy-2-ethylpentanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Acetyloxy)-2-ethylpentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 5-hydroxy-2-ethylpentanoic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (pH <2) or aqueous base (pH >9) can be used for hydrolysis reactions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 5-Hydroxy-2-ethylpentanoic acid

    Oxidation: Corresponding ketones or carboxylic acids

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

5-(Acetyloxy)-2-ethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Acetyloxy)-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-2-ethylpentanoic acid: The hydrolyzed form of 5-(Acetyloxy)-2-ethylpentanoic acid.

    2-Ethylpentanoic acid: A structurally similar compound lacking the acetyloxy group.

    Acetic acid: A simple carboxylic acid that can be released upon hydrolysis of the acetyloxy group.

Uniqueness

This compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other similar compounds and expands its range of applications in scientific research.

Eigenschaften

CAS-Nummer

42124-98-1

Molekularformel

C9H16O4

Molekulargewicht

188.22 g/mol

IUPAC-Name

5-acetyloxy-2-ethylpentanoic acid

InChI

InChI=1S/C9H16O4/c1-3-8(9(11)12)5-4-6-13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12)

InChI-Schlüssel

YOPSHKFBUSXTOT-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCCOC(=O)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.